molecular formula C26H24ClF3N4O2 B12513393 3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one

3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B12513393
M. Wt: 516.9 g/mol
InChI Key: WCQPXYRPJHZUHB-UHFFFAOYSA-N
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Description

3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Formation of the piperazine moiety: The piperazine ring is introduced through a cyclization reaction.

    Coupling reactions: The final step involves coupling the different fragments together using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine moiety but lacks the trifluoromethyl group and pyridine ring.

    Methyl benzoate: Contains an aromatic ring but differs significantly in structure and reactivity.

Uniqueness

3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C26H24ClF3N4O2

Molecular Weight

516.9 g/mol

IUPAC Name

3-[4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]-1-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C26H24ClF3N4O2/c27-23-17-21(26(28,29)30)18-32-25(23)34-13-11-33(12-14-34)15-16-36-22-4-1-19(2-5-22)3-6-24(35)20-7-9-31-10-8-20/h1-10,17-18H,11-16H2

InChI Key

WCQPXYRPJHZUHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)C=CC(=O)C3=CC=NC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl

Origin of Product

United States

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